2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
Description
2-(4-Chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a synthetic acetamide-sulfonamide hybrid compound characterized by a propanamide backbone substituted with a 4-chloro-3-methylphenoxy group and a sulfamoyl-linked pyrimidine ring.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-13-12-16(6-9-18(13)21)29-14(2)19(26)24-15-4-7-17(8-5-15)30(27,28)25-20-22-10-3-11-23-20/h3-12,14H,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRRUDOHQNNLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of acetamide-sulfonamide derivatives. Key structural variations among analogs include:
Substituents on the aromatic ether: 4-Chloro-3-methylphenoxy (target compound) vs. 2-fluoro-biphenyl (, compounds 16–19) or 4-isobutylphenyl (, compounds 8–11).
Sulfamoyl-linked heterocycles :
- Pyrimidin-2-yl (target compound) vs. 5-methylisoxazol-3-yl (, compound 17) or carbamimidoyl (, compound 11). Pyrimidine’s nitrogen-rich structure facilitates hydrogen bonding, critical for target interactions like enzyme inhibition .
Propanamide chain modifications: The target compound’s phenoxy-propanamide differs from 3-chloro-propanamide () or thiophen-2-yl-quinoline-carboxamide (), altering steric bulk and electronic properties .
Spectroscopic and Computational Data
- IR/NMR : The target’s pyrimidinylsulfamoyl group would show characteristic N–H stretches (~3300 cm⁻¹) and sulfonyl S=O peaks (~1350 cm⁻¹), aligning with compound 16 () .
- Acid dissociation constants (pKa) : Predicted pKa of ~6.13 () suggests moderate solubility at physiological pH, comparable to 3-chloro-propanamide analogs .
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